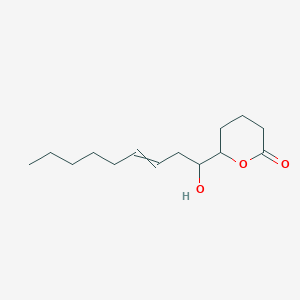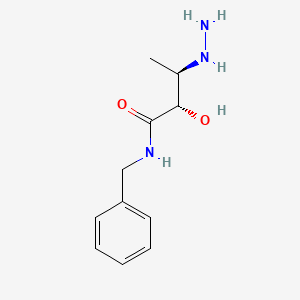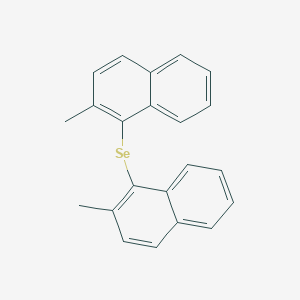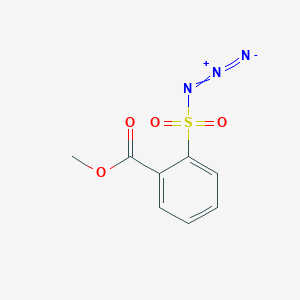
5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one is a synthetic organic compound that features a sulfinyl group attached to a methylbenzene ring and an oxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the oxolanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfinyl group: This step may involve the oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the phenylethyl group: This can be done through substitution reactions using phenylethyl halides or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Phenylethyl halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction would yield a sulfide.
Applications De Recherche Scientifique
5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-Methylbenzene-1-sulfinyl)-4-(2-phenylethyl)oxolan-2-one may include:
Sulfinyl-containing compounds: Such as sulfoxides and sulfones.
Oxolanone derivatives: Compounds with similar ring structures.
Phenylethyl-substituted compounds: Compounds with phenylethyl groups attached to various functional groups.
Each of these similar compounds may have unique properties and applications, highlighting the distinctiveness of this compound.
Propriétés
Numéro CAS |
918404-21-4 |
|---|---|
Formule moléculaire |
C19H20O3S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
5-(4-methylphenyl)sulfinyl-4-(2-phenylethyl)oxolan-2-one |
InChI |
InChI=1S/C19H20O3S/c1-14-7-11-17(12-8-14)23(21)19-16(13-18(20)22-19)10-9-15-5-3-2-4-6-15/h2-8,11-12,16,19H,9-10,13H2,1H3 |
Clé InChI |
BJVFRGDUMOMWDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C2C(CC(=O)O2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-{[tert-Butyl(dimethyl)silyl]oxy}heptadecan-2-one](/img/structure/B14188238.png)



![N-[4-(Acetylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14188251.png)

![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)
![3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B14188265.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14188269.png)



![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)
